5-Cyclopropylpyridazin-4-amine
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Overview
Description
5-Cyclopropylpyridazin-4-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The cyclopropyl group attached to the pyridazine ring at position 5 adds unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpyridazin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with a suitable dicarbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylpyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Cyclopropylpyridazin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Cyclopropylpyridazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with two nitrogen atoms in the ring.
Pyridazinone: A derivative with a keto group at position 3.
Cyclopropylpyridazine: Similar structure but without the amine group at position 4
Uniqueness
5-Cyclopropylpyridazin-4-amine is unique due to the presence of both the cyclopropyl and amine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H9N3 |
---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
5-cyclopropylpyridazin-4-amine |
InChI |
InChI=1S/C7H9N3/c8-7-4-10-9-3-6(7)5-1-2-5/h3-5H,1-2H2,(H2,8,9) |
InChI Key |
JZQGMHJAUJWLDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=NC=C2N |
Origin of Product |
United States |
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